An In-depth Technical Guide to the Chemical Structure Analysis of 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine
An In-depth Technical Guide to the Chemical Structure Analysis of 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine
Foreword
In the fields of medicinal chemistry and synthetic biology, the structural integrity of molecular building blocks is paramount. Protected nucleosides, such as 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine, are fundamental to the solid-phase synthesis of oligonucleotides and the development of novel nucleoside-based therapeutics.[1][2] The strategic placement of acetyl and benzoyl protecting groups ensures regioselectivity in subsequent chemical transformations.[3] Consequently, rigorous and unambiguous verification of their chemical structure is not merely a quality control step but a critical prerequisite for the success of complex multi-step syntheses.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, presenting an integrated workflow that functions as a self-validating system. Each technique—from mass spectrometry to advanced NMR spectroscopy—contributes a unique piece of the structural puzzle, and together they provide an unassailable confirmation of molecular identity and purity.
Part 1: The Molecular Blueprint
Before delving into analytical methodologies, it is essential to understand the fundamental structure of our target compound. 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine is a derivative of the natural nucleoside 2'-deoxycytidine, modified with three key protecting groups.
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N4-benzoyl group: Protects the exocyclic amine of the cytosine base.
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3'-O-acetyl and 5'-O-acetyl groups: Protect the hydroxyl functions of the deoxyribose sugar moiety.
These modifications render the molecule stable under the conditions required for oligonucleotide synthesis while allowing for selective deprotection later.[2]
Core Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₅N₃O₇ | Derived |
| Molecular Weight | 455.47 g/mol | Derived |
| CAS Number | 4836-13-9 (for N4-benzoyl-2'-deoxycytidine) | [1] |
Note: The molecular formula and weight provided are for the di-acetylated, N-benzoyl derivative. The CAS number references the parent N-benzoyl compound before O-acetylation.
Caption: Structure of 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine.
Part 2: The Analytical Workflow - An Integrated Approach
A robust structural confirmation relies on the convergence of data from multiple orthogonal techniques. Our workflow is designed to first confirm the mass and elemental composition, then verify the presence of key functional groups, and finally, assemble the precise atomic connectivity.
Caption: Integrated workflow for structural verification.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides a direct readout of the molecular weight, offering immediate confirmation that the desired reaction has occurred. For a polar, non-volatile molecule like our protected nucleoside, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which typically keeps the molecule intact, yielding a prominent molecular ion peak.[4]
Protocol: High-Resolution LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.[5]
-
LC Method:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure the compound is free of salts and impurities before entering the mass spectrometer.
-
-
MS Acquisition:
-
Mode: Positive Ion Mode (ESI+).
-
Scan Range: m/z 100-1000.
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Analysis: Look for the protonated molecular ion [M+H]⁺. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental formula.
-
Trustworthiness through Data: The power of high-resolution MS (HRMS) lies in its precision. Confirming the molecular formula to within a few parts per million (ppm) provides an extremely high degree of confidence, effectively ruling out other potential products with the same nominal mass.
Expected Mass Spectrometry Data
| Ion Species | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 456.1765 | ~456.1765 ± 5 ppm |
| [M+Na]⁺ | 478.1584 | ~478.1584 ± 5 ppm |
Expected Fragmentation Pattern: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. Key expected fragments arise from the cleavage of the protecting groups and the glycosidic bond.[6]
| Fragment | Description | Expected m/z |
| [M - C₂H₂O + H]⁺ | Loss of one acetyl group (as ketene) | 414.16 |
| [M - 2(C₂H₂O) + H]⁺ | Loss of two acetyl groups | 372.15 |
| [M - C₇H₅O + H]⁺ | Loss of benzoyl group | 351.14 |
| [Base + H]⁺ | N4-benzoyl-cytosine fragment | 216.07 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR is a rapid, non-destructive technique that provides definitive evidence for the presence of the key functional groups installed during synthesis. While MS confirms the total mass, FTIR confirms that the atoms are arranged into the expected esters and amides. The carbonyl (C=O) stretching region is particularly informative.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands for the molecule's functional groups.
Causality in Spectral Interpretation: The electronic environment of a carbonyl group dictates its stretching frequency. The N-benzoyl amide carbonyl is expected at a lower wavenumber than the O-acetyl ester carbonyls due to resonance with the nitrogen lone pair, which imparts more single-bond character.
Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3350 - 3250 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=O (Amide) | Stretch (Amide I Band) | 1680 - 1650 |
| C=C (Aromatic) | Stretch | 1600, 1475 |
| C-O (Ester) | Stretch | 1250 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. For 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine, ¹H NMR confirms the presence and relative positions of all protons, while ¹³C NMR accounts for every carbon atom. 2D NMR techniques like COSY and HSQC are then used to piece the puzzle together, creating a self-validating map of the molecule.
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0.00 ppm).[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[7]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (H-C one-bond correlation) spectra to confirm assignments.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into distinct regions corresponding to the benzoyl, cytidine, deoxyribose, and acetyl moieties.
Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings (J in Hz) | Rationale for Assignment |
| N-H | ~11.0 (in DMSO-d₆) | Broad singlet | - | Exchangeable amide proton. |
| Aromatic (Benzoyl) | 8.2 - 7.5 | Multiplet | - | Deshielded protons of the electron-deficient benzoyl ring. |
| H-6 (Cytidine) | ~8.0 | Doublet | J = 7-8 Hz | Coupled to H-5. |
| H-5 (Cytidine) | ~7.4 | Doublet | J = 7-8 Hz | Coupled to H-6. |
| H-1' (Anomeric) | ~6.2 | Triplet | J ≈ 6-7 Hz | Anomeric proton, coupled to the two H-2' protons. |
| H-3' | ~5.3 | Multiplet | - | Deshielded by the 3'-O-acetyl group. |
| H-4' | ~4.4 | Multiplet | - | Sugar ring proton. |
| H-5', H-5'' | ~4.3 | Multiplet | - | Deshielded by the 5'-O-acetyl group. |
| H-2', H-2'' | ~2.6, ~2.3 | Multiplets | - | Diastereotopic protons at the 2'-deoxy position. |
| CH₃ (Acetyl) | ~2.1, ~2.0 | Singlets (2) | - | Two distinct singlets for the 3'- and 5'-acetyl groups. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms, which should match the molecular formula.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C=O (Acetyl) | ~170 | Carbonyl carbons of the two ester groups. |
| C=O (Benzoyl) | ~165 | Carbonyl carbon of the amide group. |
| C4 (Cytidine) | ~162 | Amide-like carbon in the pyrimidine ring. |
| C2 (Cytidine) | ~155 | Carbonyl-like carbon in the pyrimidine ring. |
| C6 (Cytidine) | ~145 | Olefinic carbon in the pyrimidine ring. |
| Aromatic (Benzoyl) | 135 - 128 | Carbons of the benzene ring. |
| C5 (Cytidine) | ~97 | Olefinic carbon in the pyrimidine ring. |
| C1' (Anomeric) | ~87 | Anomeric carbon of the deoxyribose. |
| C4' | ~85 | Deoxyribose ring carbon. |
| C3' | ~75 | Deoxyribose ring carbon. |
| C5' | ~64 | Deoxyribose exocyclic carbon. |
| C2' | ~40 | Deoxyribose 2'-deoxy carbon. |
| CH₃ (Acetyl) | ~21 | Methyl carbons of the two acetyl groups. |
Part 3: Final Validation and Conclusion
This multi-faceted analytical approach ensures that the material proceeding to the next stage of research or development is of the highest possible purity and has the correct, verified chemical structure, thereby upholding the principles of scientific integrity and experimental reproducibility.
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